molecular formula C7H11N3O2 B592014 5-(2-Methoxyethoxy)pyrazin-2-amine CAS No. 710322-71-7

5-(2-Methoxyethoxy)pyrazin-2-amine

Cat. No. B592014
CAS RN: 710322-71-7
M. Wt: 169.184
InChI Key: HSTCWHJDAUIMAJ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O2 . It has a molecular weight of 169.18 .


Molecular Structure Analysis

The InChI code for 5-(2-Methoxyethoxy)pyrazin-2-amine is 1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-(2-Methoxyethoxy)pyrazin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Properties

“5-(2-Methoxyethoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 710322-71-7 and a molecular weight of 169.18 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Synthesis

This compound can be synthesized by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This synthesis process has been reported to have a good yield of 75% .

Suzuki Cross-Coupling Reactions

“5-(2-Methoxyethoxy)pyrazin-2-amine” can be used in Suzuki cross-coupling reactions . In one study, it was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .

Electronic and Nonlinear Optical Properties

The compound has been studied for its electronic and nonlinear optical properties . Density Functional Theory (DFT) calculations have been used to analyze several reactivity parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) .

Effect of Substituents on NLO Properties

The effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability has been studied . The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior .

1H NMR Comparison

The chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values . This provides valuable information about the structure and bonding of the compound.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

5-(2-methoxyethoxy)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTCWHJDAUIMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718274
Record name 5-(2-Methoxyethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)pyrazin-2-amine

CAS RN

710322-71-7
Record name 5-(2-Methoxyethoxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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